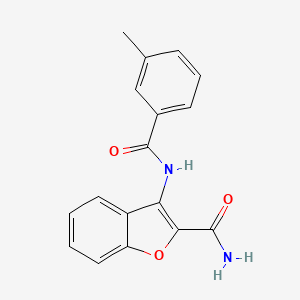
3-(3-Methylbenzamido)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-Methylbenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives involves palladium-catalyzed cross-coupling reactions . For example, 3-Methylbenzofuran-2-carboxylic acid undergoes a reaction with 4-iodoanisole and diphenyliodonium triflate under different conditions to form the corresponding biaryl . A wide range of structurally complex, C3-substituted benzofuran-2-carboxamides can be accessed through a highly modular synthetic route that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry .Molecular Structure Analysis
The molecular structure of “3-(3-Methylbenzamido)benzofuran-2-carboxamide” is derived from the benzofuran scaffold . The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives undergo various chemical reactions. For instance, a benzofuran-β-alaninamide based chemosensor was designed and synthesized for selective detection of Fe3+ ions.科学的研究の応用
Inhibitors of Poly(ADP-Ribose) Synthesis
3-Aminobenzamide and related compounds like 3-(3-Methylbenzamido)benzofuran-2-carboxamide have been investigated for their effects on the synthesis of poly(ADP-ribose). These substances, at commonly used experimental concentrations, inhibit poly(ADP-ribose) synthetase, impacting cell viability, glucose metabolism, and DNA synthesis. Their application in understanding the functions of this biopolymer is significant, although finding a dose that inhibits the synthetase without producing additional metabolic effects can be challenging (Milam & Cleaver, 1984).
Photocatalytic Degradation of Environmental Pollutants
Research on photocatalytic degradation of environmental pollutants like propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) has shown that the use of adsorbent supports enhances the rate of mineralization and reduces the concentration of toxic intermediates in the solution. This highlights the potential application of benzamide compounds in environmental remediation technologies (Torimoto et al., 1996).
Central Nervous System Imaging Agents
Benzamide compounds with fused ring systems, such as benzofurans, have been developed and evaluated for their application in imaging central nervous system D-2 dopamine receptors. These compounds, including 3-(3-Methylbenzamido)benzofuran-2-carboxamide analogues, demonstrate potential as imaging agents, with specific binding to rat striatal tissue, suggesting their utility in neuroscience research and diagnostics (Murphy et al., 1990).
Synthesis of Complex Molecules
The regioselective synthesis of novel benzofuran-3-carboxamides, including 3-(3-Methylbenzamido)benzofuran-2-carboxamide, has been achieved through a catalyzed cascade formal [3 + 2] cycloaddition. This methodology is notable for its broad substrate scope and high regioselectivity, making it applicable in the synthesis of biologically-active complex molecules, potentially useful in various areas of chemistry and pharmacology (Xia & Lee, 2014).
Inhibition of Malignant Transformation in Vitro
Studies have shown that benzamides, including compounds similar to 3-(3-Methylbenzamido)benzofuran-2-carboxamide, can inhibit malignant transformation in vitro. These compounds affect the ligation stage of DNA repair and have implications in gene regulation and expression through alterations in poly(ADP-ribosyl)ation, offering insights into cancer research and potential therapeutic applications (Borek et al., 1984).
将来の方向性
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This makes “3-(3-Methylbenzamido)benzofuran-2-carboxamide” a potential candidate for future research in drug discovery .
特性
IUPAC Name |
3-[(3-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-5-4-6-11(9-10)17(21)19-14-12-7-2-3-8-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAZHUJVIOTCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbenzamido)benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2783786.png)
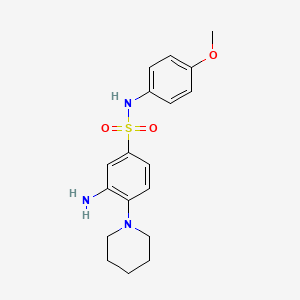
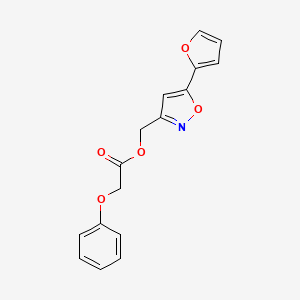
![N-[[4-(2,2-Dimethylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2783790.png)
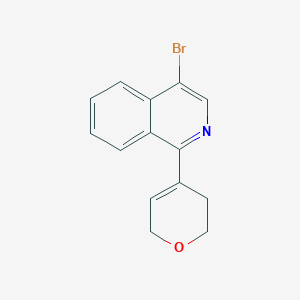
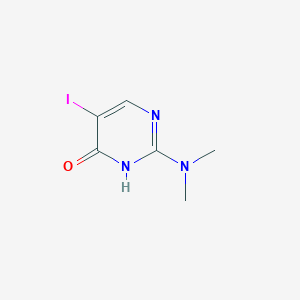
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2783794.png)
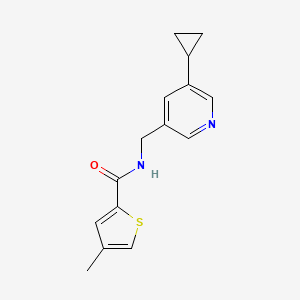
![3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2783798.png)
![Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2783800.png)
![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/no-structure.png)
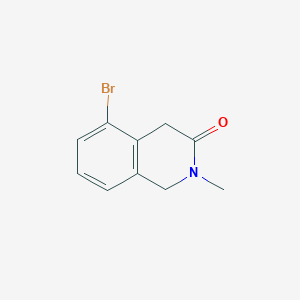
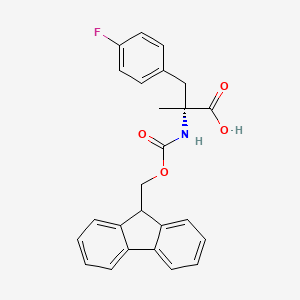
![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2783808.png)